Methyl 3-methyl-1h-indole-1-carboxylate
Description
Methyl 3-methyl-1H-indole-1-carboxylate is an indole derivative with a methyl group at the 3-position and a carboxymethyl ester group at the 1-position of the heterocyclic ring. Indole derivatives are widely studied for their biological activities and applications in pharmaceutical chemistry. The compound’s reactivity and stability are influenced by the electron-withdrawing ester group at the 1-position and the methyl substituent at the 3-position, which may sterically and electronically modulate interactions in synthesis or biological systems .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI Key |
PLYOCHMABYWYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-Methylindole-3-carboxylic acid.
Reduction: 3-Methyl-1h-indole-1-carbinol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, positional isomers, and derivatives with substituent variations. Key differences in physical properties, spectral data, and synthesis routes are highlighted.
Table 1: Structural and Physical Properties
Key Comparisons
Positional Isomerism Methyl 1-methyl-1H-indole-3-carboxylate (1-CH₃, 3-COOCH₃): Exhibits a planar molecular structure with intermolecular C–H···O hydrogen bonds forming sheets in the crystal lattice. The carboxymethyl group at position 3 results in distinct UV absorption at λmax = 297 nm .
Ester Group Variations
- tert-Butyl 3-methyl-1H-indole-1-carboxylate : The bulky tert-butyl ester may enhance steric hindrance, affecting reactivity in substitution or coupling reactions compared to the methyl ester .
- Methyl-1-pentyl-1H-indole-3-carboxylate : A longer N-alkyl chain (pentyl) increases hydrophobicity, which could influence binding affinity in biological systems compared to the shorter methyl group .
Methyl 1-methoxy-1H-indole-3-carboxylate: A methoxy group at position 1 may increase resonance stabilization compared to methyl, affecting spectral shifts in NMR or UV-vis .
Synthetic Routes Methyl 1-methyl-1H-indole-3-carboxylate is synthesized via esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol and H₂SO₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
